N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide
Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide is a structurally complex compound featuring a benzothiadiazole core fused with a cyclopropane ring and linked via an ethyl group to a cyclopentane carboxamide moiety. The benzothiadiazole system (a heterocyclic aromatic ring containing sulfur and nitrogen atoms) is substituted with a cyclopropyl group at the 3-position and two sulfonyl (dioxo) groups at the 2-position, contributing to its electron-withdrawing character.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c21-17(13-5-1-2-6-13)18-11-12-19-15-7-3-4-8-16(15)20(14-9-10-14)24(19,22)23/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLZWOYILDSRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, structural characteristics, and potential applications based on existing literature and research findings.
Basic Information
- IUPAC Name : N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide
- Molecular Formula : CHNOS
- Molecular Weight : 349.45 g/mol
- CAS Number : 2097896-79-0
Structural Features
The compound features a cyclopropyl group and a benzothiadiazole moiety, which are known to enhance biological activity through various mechanisms such as enzyme inhibition and receptor modulation.
Research indicates that compounds containing benzothiadiazole derivatives often exhibit diverse biological activities, including:
- Antimicrobial Activity : The presence of the benzothiadiazole structure has been linked to antimicrobial properties due to its ability to interact with bacterial enzymes.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Assays : A study evaluated the antimicrobial efficacy of similar benzothiadiazole compounds against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
- Cytotoxicity Tests : In vitro studies demonstrated that related compounds exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the activation of apoptotic pathways.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzothiadiazole Derivatives | Benzothiadiazole core | Antitumor | Diverse functional groups |
| Cyclopropyl-containing Compounds | Cyclopropyl group | Variable activities | Enhanced lipophilicity |
Pharmacological Studies
Recent pharmacological studies have highlighted the potential of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide as a lead compound for drug development. Key findings include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Binding Affinity : Preliminary binding studies suggest a high affinity for certain receptors implicated in inflammation and pain modulation.
Toxicity and Safety Profile
Toxicological assessments are crucial for determining the safety of this compound. Current data suggest low toxicity levels in animal models, but further studies are required to establish a comprehensive safety profile.
Comparison with Similar Compounds
Table 1: Structural Features Comparison
For instance, sulfonyl groups may favor electrophilic substitution at specific positions, whereas the N,O-directing group in facilitates metal-catalyzed C–H functionalization .
Table 2: Characterization Techniques
The use of SHELX software () for X-ray data refinement is a common methodological thread, though the target compound’s benzothiadiazole system may result in distinct crystallographic packing patterns compared to the benzamide derivative .
Data Tables
Table 3: Spectroscopic and Crystallographic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
